N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a cyclopentyl group, a 2-methoxyphenyl-substituted ureido moiety, and a thiazole core. Its synthesis typically involves condensation reactions between thiourea intermediates and halogenated ketones under reflux conditions in ethanol, as exemplified by analogous compounds in the literature .
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-25-15-9-5-4-8-14(15)21-17(24)22-18-20-13(11-26-18)10-16(23)19-12-6-2-3-7-12/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOHMNXQPVBFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, biological activity, and relevant case studies.
Compound Overview
- Molecular Formula : CHNOS
- Molecular Weight : 374.5 g/mol
- CAS Number : 897621-84-0
The compound features a thiazole ring, a ureido group, and a methoxyphenyl moiety, which contribute to its lipophilicity and potential bioactivity. The cyclopentyl substitution plays a significant role in modulating its pharmacological properties.
Synthesis
The synthesis of this compound can be approached through various chemical reactions involving thiazole derivatives and ureido compounds. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing thioamides and appropriate haloketones.
- Ureido Group Introduction : Reaction with isocyanates or similar compounds.
- Final Acetamide Formation : Acetylation of the amine group.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the thiazole ring enhances interaction with microbial targets, leading to effective inhibition of bacterial growth.
- Anticancer Properties : Studies have shown that related compounds induce apoptosis in cancer cells, particularly in resistant forms of cancer. For instance, lead compounds in similar studies demonstrated high in vitro potency against melanoma and pancreatic cancer cell lines, leading to significant tumor reduction in xenograft models in mice .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Induction of apoptosis and autophagy |
| 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate | Anticancer | Cell cycle arrest |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Enzyme inhibition | Targeting specific kinases |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxicity of thiazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to N-cyclopentyl derivatives exhibited significant cytotoxic effects on A549 lung cancer cells, with selectivity over normal fibroblast cells .
- Antioxidant Properties : In another investigation, thiazole-based compounds were assessed for their antioxidant capabilities. The findings suggested that modifications at the thiazole position could enhance radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
The thiazole ring serves as a scaffold for functional group modifications. Key analogs include:
- Ureido vs. Thioureido Groups : The target compound’s ureido group (-NH-C(=O)-NH-) contrasts with the thioureido (-NH-C(=S)-NH-) in compound 3. Thioureido groups exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s polarizability, but ureido groups are more metabolically stable in vivo .
- 2-Methoxyphenyl vs. Phenyl : The 2-methoxy substitution in the target compound introduces steric hindrance and alters electronic properties compared to unsubstituted phenyl groups. This may enhance binding selectivity in biological targets by modulating π-π stacking and hydrogen-bond interactions .
Acetamide Side Chain Modifications
The cyclopentyl-acetamide side chain in the target compound contrasts with simpler alkyl or aryl acetamides in analogs like N-(4-Phenyl-2-thiazolyl)acetamide. This trade-off is critical for pharmacokinetic optimization .
Hydrogen-Bonding and Crystallographic Behavior
The ureido group in the target compound facilitates extensive hydrogen-bond networks, as observed in similar thiazole derivatives. For instance, graph set analysis (e.g., Etter’s rules) reveals that ureido groups often form R₂²(8) motifs, stabilizing crystal lattices . In contrast, thioureido analogs may adopt distinct packing modes due to sulfur’s larger atomic radius. Structural validation tools like SHELXL and WinGX are essential for confirming these patterns .
Q & A
Q. What are the key synthetic routes for synthesizing N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how do reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF (60–80°C, 6–12 hours) .
Ureido group introduction : Reaction of the thiazole intermediate with 2-methoxyphenyl isocyanate in DMF, catalyzed by triethylamine (room temperature, 4–6 hours) .
Acetamide coupling : N-cyclopentyl substitution via nucleophilic acyl substitution using cyclopentylamine in dichloromethane (0–5°C, 2 hours) .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF > THF | Higher polarity improves urea coupling efficiency |
| Temperature | 0–5°C (acyl substitution) | Minimizes side reactions |
| Catalyst (Et₃N) | 1.2 eq. | Accelerates urea formation without excess base degradation |
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm; thiazole C-2 carbon at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₄O₃S: 413.1645) .
- X-ray Crystallography : Resolves spatial arrangement of the thiazole-urea-acetamide scaffold, critical for docking studies .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a reference (48-hour exposure) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
Methodological Answer:
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .
- Flow Reactors : Continuous flow systems for thiazole formation reduce reaction time from 12 hours to 2 hours (80°C, 0.5 mL/min flow rate) .
- Purification : Use preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate >98% pure product .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) to rule out assay variability .
- Metabolic Stability : Compare hepatic microsome half-life (e.g., human vs. murine) to explain species-specific discrepancies .
- Target Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Modulation :
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Cl (phenyl ring) | ↑ COX-2 inhibition (ΔIC₅₀ = 0.8 µM) | |
| Cyclopentyl → Pyridinyl (acetamide) | ↓ Cytotoxicity (HepG2 IC₅₀ from 5 µM to >50 µM) |
- Computational Modeling : Molecular dynamics simulations (AMBER) predict urea-thiazole interactions with EGFR’s ATP-binding pocket .
Q. How can computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME to identify likely cytochrome P450 substrates (e.g., CYP3A4) .
- Toxicity Risk : Derek Nexus flags potential hepatotoxicity from the thiazole moiety (structural alert: thioamide) .
- Metabolite Identification : GLORYx predicts N-dealkylation of the cyclopentyl group as the primary metabolic pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
